In Vitro SIRT2 Inhibition: Nicotinamide Hydrochloride vs. Nicotinamide Free Base
Both nicotinamide hydrochloride and nicotinamide free base exhibit equipotent inhibition of the sirtuin 2 (SIRT2) enzyme, confirming that the hydrochloride salt does not alter the core pharmacological activity of the molecule. This equivalence is critical for validating experimental results across studies using either form. The reported IC50 value is 2 μM .
| Evidence Dimension | In vitro SIRT2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2 μM |
| Comparator Or Baseline | Nicotinamide (free base) IC50: 2 μM |
| Quantified Difference | 0 (Equipotent) |
| Conditions | Purified SIRT2 enzyme assay |
Why This Matters
This data confirms functional equivalence on a key target, allowing researchers to select the hydrochloride salt for its superior solubility without compromising SIRT2 inhibitory activity.
